molecular formula C13H6Cl6O2S B1619704 1,1'-Biphenyl, 2,2',3,3',4,6'-hexachloro-4'-(methylsulfonyl)- CAS No. 104086-16-0

1,1'-Biphenyl, 2,2',3,3',4,6'-hexachloro-4'-(methylsulfonyl)-

Cat. No.: B1619704
CAS No.: 104086-16-0
M. Wt: 439 g/mol
InChI Key: BMVSDLYTOXCKTC-UHFFFAOYSA-N
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Description

The compound 1,1'-Biphenyl, 2,2',3,3',4,6'-hexachloro-4'-(methylsulfonyl)- is a polychlorinated biphenyl (PCB) derivative substituted with six chlorine atoms and a methylsulfonyl (-SO₂CH₃) group.

Properties

IUPAC Name

1,3,4-trichloro-5-methylsulfonyl-2-(2,3,4-trichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl6O2S/c1-22(20,21)8-4-7(15)9(13(19)12(8)18)5-2-3-6(14)11(17)10(5)16/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMVSDLYTOXCKTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C(=C1Cl)Cl)C2=C(C(=C(C=C2)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Cl6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30146268
Record name 1,1'-Biphenyl, 2,2',3,3',4,6'-hexachloro-4'-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30146268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104086-16-0
Record name 1,1'-Biphenyl, 2,2',3,3',4,6'-hexachloro-4'-(methylsulfonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104086160
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Biphenyl, 2,2',3,3',4,6'-hexachloro-4'-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30146268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Biphenyl, 2,2’,3,3’,4,6’-hexachloro-4’-(methylsulfonyl)- typically involves the chlorination of biphenyl followed by the introduction of the methylsulfonyl group. The chlorination process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions usually involve elevated temperatures and controlled addition of chlorine to achieve the desired level of chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The chlorination step is followed by sulfonation using reagents like methylsulfonyl chloride in the presence of a base such as pyridine. The reaction is typically conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Chemical Reactions Analysis

Types of Reactions

1,1’-Biphenyl, 2,2’,3,3’,4,6’-hexachloro-4’-(methylsulfonyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the positions ortho to the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of partially or fully dechlorinated biphenyl derivatives.

    Substitution: Formation of methoxy-substituted biphenyl derivatives.

Scientific Research Applications

Historical Applications

PCBs were widely used in various industrial applications before their ban due to environmental and health concerns. The primary applications of PCB 132 included:

  • Electrical Equipment : PCBs were utilized as dielectric fluids in transformers and capacitors due to their excellent insulating properties and thermal stability.
  • Hydraulic Fluids : They served as hydraulic fluids in heavy machinery.
  • Additives : In the production of paints, inks, and plastics, PCBs acted as additives to enhance performance characteristics.

Despite their efficacy in these applications, the environmental persistence and toxicity of PCBs led to a global ban on their use starting in the late 1970s.

Toxicity Studies

Research has demonstrated that PCB 132 exhibits significant toxicity. Key findings from various studies include:

  • Carcinogenic Potential : PCBs are classified as possible human carcinogens. Studies have shown that exposure can lead to tumor promotion in various animal models .
  • Endocrine Disruption : PCBs interfere with hormonal systems, leading to reproductive and developmental issues in wildlife and potentially humans .
  • Bioaccumulation : PCBs tend to bioaccumulate in living organisms, particularly in fatty tissues. Studies indicate that PCB 132 can cross the placental barrier and accumulate in breast milk .

Environmental Impact and Monitoring

Due to their persistence in the environment and potential for bioaccumulation, PCBs like PCB 132 are monitored as part of environmental health assessments. Key aspects include:

  • Soil and Water Contamination : PCB contamination has been documented in soil and water bodies near industrial sites where they were used or disposed of improperly.
  • Wildlife Studies : Research on wildlife has shown that exposure to PCBs can lead to adverse health effects, including reproductive failures and developmental abnormalities .

Case Studies

Several case studies highlight the impact of PCB contamination:

  • Belgium Food Crisis (1999) : A significant incident involved contaminated animal feed that led to widespread PCB exposure across farms. This event underscored the need for stringent monitoring and regulation of PCBs in food supplies .
  • Environmental Remediation Projects : Various projects have been initiated worldwide to remediate sites contaminated with PCBs. These projects often involve soil excavation and treatment or containment strategies to prevent further environmental degradation.

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl, 2,2’,3,3’,4,6’-hexachloro-4’-(methylsulfonyl)- involves its interaction with various molecular targets. The compound can bind to and inhibit enzymes involved in metabolic pathways, leading to disruptions in cellular processes. The chlorinated biphenyl structure allows it to interact with lipid membranes, potentially causing changes in membrane fluidity and function.

Comparison with Similar Compounds

Structural Analogues: Chlorination Patterns and Substituents

Hexachlorobiphenyls (PCBs)
  • PCB-155 (CAS 60145-22-4): 2,2',4,4',5,6'-Hexachlorobiphenyl.
    • Differs in chlorine positions (lacks 3,3'-Cl but includes 4,4',5,6'-Cl).
    • Higher symmetry in the target compound (2,2',3,3',4,6'-Cl) may increase melting point and rigidity .
  • PCB-156 (CAS 33979-03-2): 2,2',4,4',6,6'-Hexachlorobiphenyl.
    • Fully symmetrical chlorine substitution at 2,2',4,4',6,6' positions.
    • The target compound’s asymmetry (4' methylsulfonyl vs. 6,6'-Cl in PCB-156) likely reduces volatility and enhances solubility in polar solvents .
Methylsulfonyl-Substituted Analogs
  • 1,1'-Biphenyl, 2,2',3,5,5',6-hexachloro-4-(methylsulfinyl)- (CAS 140202-94-4): Features a methylsulfinyl (-SOCH₃) group instead of methylsulfonyl.
Hydroxylated Metabolites
  • 2,2',3,4',5,5'-Hexachloro-4-biphenylol (HMDB0244639):
    • A hydroxylated PCB metabolite.
    • The methylsulfonyl group in the target compound may hinder metabolic degradation compared to hydroxylated derivatives, increasing environmental persistence .

Physicochemical Properties

Property Target Compound PCB-155 PCB-156 Methylsulfinyl Analog (CAS 140202-94-4)
Molecular Weight ~450 g/mol (estimated) 360.88 g/mol 360.88 g/mol ~434 g/mol
Polarity Moderate (due to -SO₂CH₃) Low Low Moderate (due to -SOCH₃)
Solubility Higher in polar solvents Lipophilic Lipophilic Moderate
Melting Point Likely >200°C (symmetrical Cl) 125–130°C 140–145°C Not reported

Environmental and Toxicological Behavior

  • Persistence: The methylsulfonyl group may enhance resistance to microbial degradation compared to non-sulfonated PCBs .
  • Toxicity: Traditional PCBs (e.g., PCB-155, PCB-156) are carcinogenic and disrupt endocrine systems.

Regulatory Status

  • PCBs : Banned under the Stockholm Convention due to persistence and toxicity .
  • Sulfonated Derivatives: Not explicitly regulated as PCBs, but structural similarity may prompt scrutiny under emerging pollutant guidelines.

Biological Activity

1,1'-Biphenyl, 2,2',3,3',4,6'-hexachloro-4'-(methylsulfonyl)-, commonly referred to as MeSO2-PCB 149, is a polychlorinated biphenyl (PCB) compound. PCBs are known for their environmental persistence and potential health effects. This article focuses on the biological activity of this specific compound, examining its toxicological effects, mechanisms of action, and relevant case studies.

  • Chemical Formula: C13H6Cl6O2S
  • Molecular Weight: 408.0 g/mol
  • CAS Registry Number: 38380-04-0
  • IUPAC Name: 1,1'-Biphenyl, 2,2',3,3',4,6'-hexachloro-4'-(methylsulfonyl)-

The biological activity of MeSO2-PCB 149 is primarily mediated through its interaction with various biological systems:

  • AhR Activation: PCBs are known to activate the aryl hydrocarbon receptor (AhR), leading to alterations in gene expression associated with xenobiotic metabolism and endocrine disruption .
  • Cholinesterase Inhibition: Some studies suggest that certain PCB congeners can inhibit cholinesterase activity, impacting neurotransmitter regulation and potentially leading to neurotoxic effects .
  • Endocrine Disruption: PCBs have been implicated in endocrine disruption through their ability to mimic or interfere with hormone signaling pathways.

Toxicological Profile

The toxicological profile of MeSO2-PCB 149 has been assessed through various studies:

Endpoint Effect Reference
Reproductive ToxicityImpaired reproductive outcomes in animal studies
Developmental ToxicityFetal exposure linked to developmental abnormalities
NeurotoxicityAltered neurotransmitter levels
Carcinogenic PotentialEvidence suggests potential carcinogenic effects

Case Study 1: Reproductive Effects in Animal Models

A study investigated the reproductive effects of MeSO2-PCB 149 in rodent models. Results indicated a significant reduction in fertility rates and abnormal fetal development when exposed to high concentrations during gestation. The study highlighted the importance of monitoring PCB exposure in pregnant populations .

Case Study 2: Neurodevelopmental Impact

Research focusing on the neurodevelopmental impacts of MeSO2-PCB 149 revealed that offspring exposed to this compound exhibited behavioral changes and cognitive deficits compared to controls. These findings underscore the neurotoxic potential of this PCB congener .

Environmental Persistence and Human Exposure

MeSO2-PCB 149 is persistent in the environment due to its stable chemical structure. It can accumulate in biological tissues and biomagnify through food chains. Human exposure primarily occurs via dietary intake of contaminated fish and other animal products .

Q & A

Basic: What synthetic methodologies are recommended for preparing halogenated biphenyl derivatives like 1,1'-Biphenyl, 2,2',3,3',4,6'-hexachloro-4'-(methylsulfonyl)-, and how can their purity be ensured?

Answer:

  • Synthesis: Organometallic coupling reactions (e.g., Ullmann or Suzuki-Miyaura) are commonly used for biphenyl frameworks. Chlorination can be achieved via electrophilic substitution using Cl₂/FeCl₃ or SO₂Cl₂ under controlled conditions. Methylsulfonyl groups are introduced via sulfonation followed by oxidation .
  • Purification: Recrystallization (using methanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures purity. Validate purity via HPLC with UV detection (λ = 254 nm) and a mobile phase of methanol:buffer (65:35) at pH 4.6 .
  • Validation: Confirm structural integrity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Basic: Which analytical techniques are most effective for characterizing the structural and electronic properties of this compound?

Answer:

  • Structural Analysis:
    • X-ray crystallography resolves stereochemistry and bond angles. For non-crystalline samples, use FT-IR to identify functional groups (e.g., S=O stretch at ~1350 cm⁻¹) .
    • NMR spectroscopy : ¹H/¹³C NMR detects chlorine-induced deshielding effects; 2D-COSY/HMQC clarifies coupling patterns .
  • Electronic Properties:
    • UV-Vis spectroscopy identifies π→π* transitions in the biphenyl core.
    • Cyclic voltammetry evaluates redox behavior, particularly for sulfonyl groups .

Advanced: How can density functional theory (DFT) be applied to predict the reactivity and stability of this compound?

Answer:

  • Computational Workflow:
    • Optimize geometry using B3LYP/6-31G(d) basis sets.
    • Calculate electron density maps to identify electrophilic/nucleophilic regions (e.g., chlorinated vs. sulfonyl sites) .
    • Analyze frontier molecular orbitals (HOMO/LUMO) to predict reaction pathways (e.g., nucleophilic attack at electron-deficient chlorinated positions) .
  • Validation: Compare theoretical vibrational spectra (IR/Raman) with experimental data to refine computational models .

Advanced: What environmental persistence data exist for structurally similar polychlorinated biphenyls (PCBs), and how might they inform ecotoxicological studies of this compound?

Answer:

  • Environmental Fate:
    • PCB 156 (a structural analog) exhibits high log Kow (~6.5), suggesting bioaccumulation potential. Monitor sediment/water partitioning using OECD 121 guidelines .
    • Degradation pathways: Photolysis under UV light (λ = 300–400 nm) or microbial degradation (e.g., Pseudomonas spp.) can be studied via LC-MS/MS .
  • Toxicity Screening: Use Daphnia magna acute toxicity tests (OECD 202) and Ames mutagenicity assays to assess ecological risks .

Advanced: How can researchers design experiments to evaluate the biological activity of this compound, such as enzyme inhibition?

Answer:

  • Target Selection: Prioritize enzymes with sulfonyl-binding pockets (e.g., MurA in bacterial cell wall synthesis) .
  • Assay Design:
    • Kinetic Studies: Use spectrophotometric assays (e.g., NADH depletion at 340 nm) to measure inhibition constants (Ki).
    • Molecular Docking: AutoDock Vina or Schrödinger Suite predicts binding modes; validate with site-directed mutagenesis .
  • Dose-Response Analysis: IC50 values derived from sigmoidal curves (GraphPad Prism) quantify potency .

Advanced: How should researchers resolve contradictions between experimental and computational data (e.g., spectral mismatches or reactivity predictions)?

Answer:

  • Data Cross-Validation:
    • Re-examine experimental conditions (e.g., solvent polarity in NMR, crystal packing effects in XRD).
    • Refine DFT parameters (e.g., solvent model, dispersion corrections) using ORCA or Gaussian .
  • Advanced Techniques:
    • Solid-state NMR clarifies discrepancies between solution and crystal structures.
    • Time-resolved spectroscopy (e.g., transient absorption) captures short-lived intermediates not modeled computationally .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1'-Biphenyl, 2,2',3,3',4,6'-hexachloro-4'-(methylsulfonyl)-
Reactant of Route 2
Reactant of Route 2
1,1'-Biphenyl, 2,2',3,3',4,6'-hexachloro-4'-(methylsulfonyl)-

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